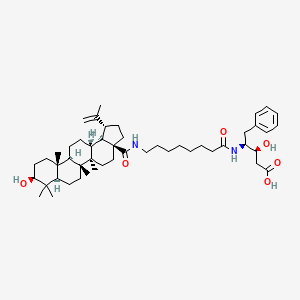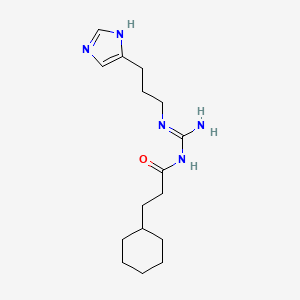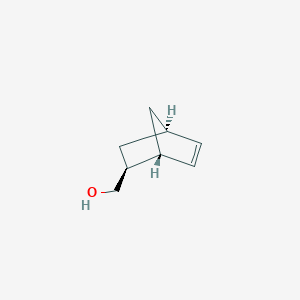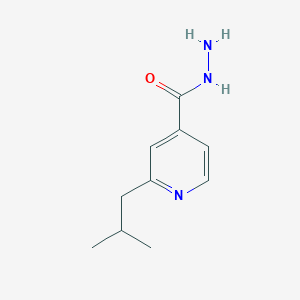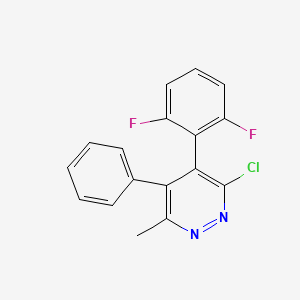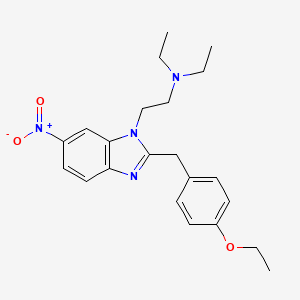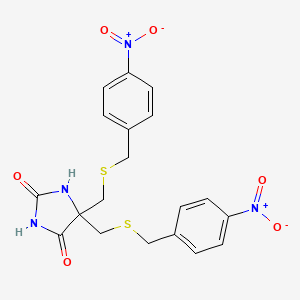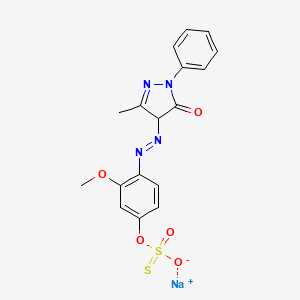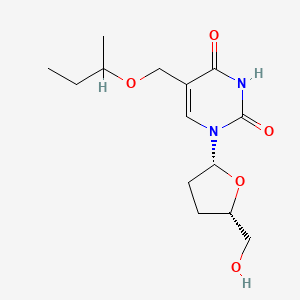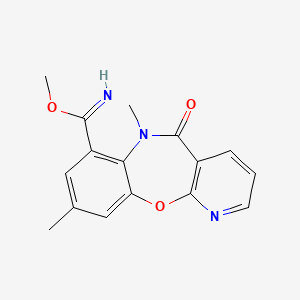![molecular formula C22H9Cl5N2O4 B12783862 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one CAS No. 222548-15-4](/img/structure/B12783862.png)
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[124003,708,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one is a complex organic compound characterized by multiple chlorine atoms and a unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one involves multiple steps, starting from simpler precursors. The process typically includes:
Chlorination: Introduction of chlorine atoms to the precursor molecules under controlled conditions.
Cyclization: Formation of the tetracyclic structure through cyclization reactions, often facilitated by catalysts.
Functional Group Modification: Introduction of the hydroxybenzoyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or other functional groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Medicine
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrachloro-1,4-benzoquinone: A simpler chlorinated compound with similar reactivity.
Tetrachloroethylene: Another chlorinated compound used in industrial applications.
Uniqueness
The uniqueness of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one lies in its complex tetracyclic structure and the presence of multiple chlorine atoms, which confer specific chemical and biological properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
222548-15-4 |
|---|---|
Molekularformel |
C22H9Cl5N2O4 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one |
InChI |
InChI=1S/C22H9Cl5N2O4/c23-8-1-3-14(30)10(5-8)19(32)16-20-17(21(26)28-16)29-13(7-12(25)22(29)27)18(31)11-6-9(24)2-4-15(11)33-20/h1-7,28,30H |
InChI-Schlüssel |
WZCNTZNHCAUMNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=C3C(=C(N2)Cl)N4C(=CC(=C4Cl)Cl)C(=O)C5=C(O3)C=CC(=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



